3-Nitro-furan
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Overview
Description
3-Nitro-furan is an organic compound with the molecular formula C4H3NO3. It belongs to the class of nitrofurans, which are characterized by a furan ring substituted with a nitro group. Nitrofurans have been widely studied for their antimicrobial properties and are used in various applications, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-furan typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-furan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Carbonyl-containing nitrofurans.
Reduction: Amino derivatives of furan.
Substitution: Halogenated furans.
Scientific Research Applications
3-Nitro-furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects against bacterial infections.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-furan involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can inhibit essential bacterial enzymes, leading to the disruption of metabolic processes such as DNA, RNA, and protein synthesis. The compound’s ability to target multiple pathways makes it effective against a broad range of bacteria .
Comparison with Similar Compounds
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Used to treat bacterial and protozoal infections.
Uniqueness: 3-Nitro-furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-nitrofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-5(7)4-1-2-8-3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXGHJAVVZIQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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